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Compound of Interest

Compound Name: 4'-Demethyleucomin

Cat. No.: B600303

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data and analytical
methodologies relevant to the characterization of 4'-Demethyleucomin, a homoisoflavonoid
isolated from plants of the Polygonum genus. While a complete, unified dataset of its *H NMR,
13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra is not readily available in publicly
accessible literature, this document outlines the expected spectroscopic characteristics and the
experimental protocols for their determination.

Introduction to 4'-Demethyleucomin

4'-Demethyleucomin is a natural product belonging to the homoisoflavonoid class of
compounds. It has been identified in plant species such as Polygonum hydropiper. The
molecular formula of 4'-Demethyleucomin is C16H120s5, with a corresponding molecular weight
of approximately 284.27 g/mol . The structural elucidation and confirmation of such a molecule
rely heavily on a combination of modern spectroscopic techniques.

Spectroscopic Data Summary

A comprehensive set of experimentally determined spectroscopic data for 4'-
Demethyleucomin is not available in a single, consolidated source. The following tables
present predicted data and expected ranges for the key spectroscopic techniques based on the
known structure of 4'-Demethyleucomin and data from structurally related flavonoids and
homoisoflavonoids.
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Table 1: Predicted *H NMR Spectral Data for 4'-Demethyleucomin

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
Aromatic protons (B-
~7.0-75 m 4H -
ring)
Aromatic protons (A-
~6.0-6.5 m 2H _
ring)
Methylene protons (C-
~5.0-55 s 2H Y P (
2)
~3.8 S 1H Vinyl proton (C-9)
Phenolic hydroxyl
~9.0-12.0 brs 3H

protons

Note: Predicted values are based on typical chemical shifts for homoisoflavonoid skeletons.

Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted 3C NMR Spectral Data for 4'-Demethyleucomin

Chemical Shift (6, ppm)

Carbon Atom Assignment

~180- 190 C-4 (Carbonyl)

~ 160 - 165 C-5, C-7, C-4' (Oxygenated aromatic carbons)
~ 155 - 160 C-8a

~130- 140 C-3, C-1’

~115-130 c-2', C-3, C-5, C-6'

~100 - 110 C-6, C-8

~ 100 - 105 C-4a

~70-80 C-2

~110-120 C-9
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Note: Predicted values are based on typical chemical shifts for homoisoflavonoid skeletons.
Actual values may vary depending on the solvent and experimental conditions.

Table 3: Mass Spectrometry Data for 4'-Demethyleucomin

Mass-to-Charge Ratio

lonization Mode Interpretation
(m/z)
ESI+ [M+H]*+ = 285.07 Protonated molecule
ESI+ [M+Na]* = 307.05 Sodium adduct
ESI- [M-H]~ = 283.06 Deprotonated molecule

Table 4: Infrared (IR) Spectroscopy Data for 4'-Demethyleucomin

Functional Group

Wavenumber (cm~?) Intensity .

Assignment

O-H stretch (phenolic
3500 - 3200 Strong, Broad

hydroxyls)
3100 - 3000 Medium C-H stretch (aromatic)

C=0 stretch (conjugated
1650 - 1630 Strong

ketone)
1620 - 1580 Medium-Strong C=C stretch (aromatic)
1500 - 1400 Medium C=C stretch (aromatic)
1300 - 1000 Medium C-O stretch (ethers, phenols)

) C-H bend (out-of-plane,

900 - 675 Medium-Strong

aromatic)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the
characterization of 4'-Demethyleucomin.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

Sample Preparation:
e Weigh approximately 5-10 mg of purified 4'-Demethyleucomin.

e Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds,
Methanol-da4, or Acetone-ds).

» Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

e Pulse Program: Standard single-pulse experiment (zg30).

e Spectral Width: 12-16 ppm.

e Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.

e Temperature: 298 K.

13C NMR Acquisition:

Pulse Program: Proton-decoupled pulse program (zgpg30).

Spectral Width: 200-240 ppm.

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Integrate the peaks in the *H NMR spectrum.

Perform peak picking for both *H and 3C NMR spectra.

Mass Spectrometry (MS)

Obijective: To determine the molecular weight and elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Sample Preparation:

Prepare a stock solution of 4'-Demethyleucomin in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent, often
with the addition of a small amount of formic acid (for positive ion mode) or ammonium
hydroxide (for negative ion mode) to aid ionization.

Acquisition:

lonization Mode: ESI, operated in both positive and negative ion modes.

Mass Range: m/z 100-1000.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Data Acquisition: Full scan mode. For fragmentation studies, tandem MS (MS/MS) can be
performed on the parent ion.
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Data Analysis:
e |dentify the molecular ion peak ([M+H]* or [M-H]").

o Calculate the exact mass and determine the elemental formula using the instrument's
software.

e Analyze the fragmentation pattern from MS/MS spectra to confirm structural features.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

e Place a small amount of the solid, purified 4'-Demethyleucomin directly onto the ATR
crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition:

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Data Analysis:

« ldentify the characteristic absorption bands corresponding to specific functional groups (e.qg.,
O-H, C=0, C=C, C-0).
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o Compare the obtained spectrum with databases of known compounds for confirmation.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural

product like 4'-Demethyleucomin.
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Fig. 1. General workflow for the isolation and spectroscopic characterization of a natural
product.

« To cite this document: BenchChem. [Spectroscopic Analysis of 4'-Demethyleucomin: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600303#spectroscopic-data-for-4-demethyleucomin-
nMmMr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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